molecular formula C20H30N2O4S B2827601 3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034590-23-1

3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2827601
CAS RN: 2034590-23-1
M. Wt: 394.53
InChI Key: LLIUHEWZSWSLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research into the chemical synthesis and reactions involving 3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide and related compounds reveals their versatility in organic chemistry. For example, studies have shown that compounds with similar structures can undergo addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones, indicating potential utility in synthesizing complex heterocyclic structures (E. Jao et al., 1996). Furthermore, these compounds are involved in the synthesis of a variety of heterocycles, demonstrating their significance in medicinal chemistry and drug development (T. El‐Emary et al., 2002).

Biological Activity and Pharmacological Potential

The pharmacological potential of compounds structurally related to 3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide has been a subject of interest. For instance, substituted benzenesulfonamides, closely related to the compound , have been evaluated as membrane-bound phospholipase A2 inhibitors, showing significant effects in reducing myocardial infarction size in rats, highlighting their therapeutic potential in cardiovascular diseases (H. Oinuma et al., 1991). Another study identified potent and selective phenylamide or biaryl urea NPY Y(5) receptor antagonists, suggesting possible applications in treating obesity and related disorders (D. Mullins et al., 2008).

Antimicrobial Applications

The synthesis of novel heterocycles based on the core structure of 3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide has been explored for antimicrobial applications. Research indicates that certain derivatives exhibit antimicrobial activity surpassing that of reference drugs, suggesting their potential as novel antimicrobial agents (Amani M. R. Alsaedi et al., 2019).

Antiviral and Antitumor Potential

The structural motif of 3-(phenylsulfonyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide and its derivatives has shown promise in antiviral and antitumor research. For example, new pyrazolopyrimidine and pyrazolotriazine derivatives containing sulfonyl moieties have demonstrated antiviral activity, underscoring their potential in developing new antiviral therapies (Y. Ammar et al., 2004). Similarly, novel pyrimidinyl pyrazole derivatives have been synthesized and shown significant antitumor activity against various tumor cells, indicating their potential in cancer treatment (H. Naito et al., 2005).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c23-20(10-15-27(24,25)19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-26-14-9-18/h1-5,17-18H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIUHEWZSWSLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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